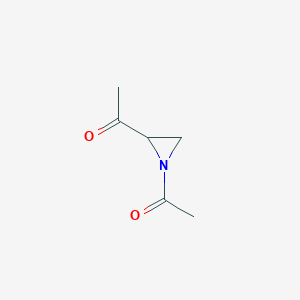![molecular formula C15H12ClN3O B13943389 n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
The synthesis of n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, followed by the addition of acetic acid and lead tetraacetate. The resulting product is then treated with hydrochloric acid, sodium nitrite, and sodium azide to obtain the desired benzoxazole derivative .
Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and efficiency. These methods are designed to be eco-friendly and cost-effective .
Analyse Des Réactions Chimiques
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common reagents and conditions used in these reactions include ethanol, acetic acid, lead tetraacetate, hydrochloric acid, sodium nitrite, and sodium azide. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities .
Applications De Recherche Scientifique
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other benzoxazole derivatives with diverse chemical properties.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine can be compared with other benzoxazole derivatives, such as:
2-(2,4-Dichlorophenyl)benzoxazole: Known for its potent antimicrobial activity.
2-(4-Bromophenyl)benzoxazole: Investigated for its anticancer properties.
2-(4-Methoxyphenyl)benzoxazole: Explored for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H12ClN3O |
|---|---|
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
N'-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9(17)18-12-6-7-13-14(8-12)20-15(19-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H2,17,18) |
Clé InChI |
CXLJJXBKKFUNBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)
![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)


![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)









